molecular formula C13H21F3N2O11S B2640971 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate CAS No. 353744-64-6

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate

Cat. No. B2640971
CAS RN: 353744-64-6
M. Wt: 470.37
InChI Key: HHLSHUZVCWARFL-UHFFFAOYSA-N
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Description

The compound “2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate” appears to contain a trifluoroethyl group, a methylpiperazinyl group, and an ethanesulfonate group. The presence of these functional groups suggests that the compound could have interesting chemical properties, such as potential reactivity with nucleophiles and electrophiles, and the ability to form hydrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the trifluoroethyl group attached to the 2-position of the ethanesulfonate group, with the 4-methylpiperazin-1-yl group also attached to the ethanesulfonate group.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the trifluoroethyl group in this compound could contribute to its overall polarity, potentially affecting properties like solubility and boiling point .

Scientific Research Applications

Human Exposure Monitoring

Fluorochemicals, including compounds like 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate, have been identified in various environmental and biological matrices due to their extensive use in commercial applications. Studies have developed high-throughput methods to measure trace levels of perfluorochemicals (PFCs) in human serum and milk. These methods are instrumental in monitoring human exposure to PFCs, which is crucial due to the ubiquity and potential toxicity of these compounds (Kuklenyik et al., 2004).

Environmental and Health Impact Studies

Research has been conducted to understand the distribution of fluorochemicals like perfluorooctanesulfonate (PFOS) in human blood across different countries, exploring their potential sources, exposure patterns, and health impacts. These studies provide insight into the widespread presence of fluorochemicals in the population and highlight the need for further research to identify exposure sources and pathways (Kannan et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many trifluoroethyl-containing compounds are considered hazardous due to their reactivity .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were to be used as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .

properties

IUPAC Name

oxalic acid;2,2,2-trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O3S.2C2H2O4/c1-13-2-4-14(5-3-13)6-7-18(15,16)17-8-9(10,11)12;2*3-1(4)2(5)6/h2-8H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLSHUZVCWARFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCS(=O)(=O)OCC(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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